N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
N-[3-(2-Chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a 2-chloroanilino substituent at position 3 of the quinoxaline core and a 4-methylbenzenesulfonamide group at position 2. Quinoxalines are heterocyclic systems known for their diverse pharmacological activities, including kinase inhibition and anticancer properties. The chloro and methyl substituents in this compound likely modulate its electronic and steric properties, influencing solubility, bioavailability, and target binding efficiency.
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
RZPFLAKJDOOOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis Framework
The synthesis of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide follows a two-step sequence (Scheme 1):
-
Step 1 : Formation of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide via nucleophilic substitution of 2,3-dichloroquinoxaline with 4-methylbenzenesulfonamide.
-
Step 2 : Amination of the intermediate with 2-chloroaniline to replace the remaining chlorine atom.
This framework, detailed in patent WO2012052420A1, ensures regioselectivity and minimizes side reactions.
Reaction Conditions and Base Optimization
The first step involves reacting 2,3-dichloroquinoxaline with 4-methylbenzenesulfonamide in the presence of a base. Lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 50°C for 20 hours achieves superior yields (88–94%) compared to potassium carbonate (K₂CO₃), which results in lower purity and higher byproduct formation (Table 1).
Table 1: Comparative Yields Using LiOH vs. K₂CO₃ in Step 1
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (AUC) |
|---|---|---|---|---|---|
| LiOH | DMA | 50 | 20 | 88–94 | 94% |
| K₂CO₃ | DMA | 50 | 48 | 19–65 | 70–85% |
The use of LiOH reduces impurities such as 2,3-dichloroquinoxaline (≤3.4%) and unreacted sulfonamide (≤3.6%).
Solvent Selection
Polar aprotic solvents like DMA, DMF, or DMSO are critical for solubilizing reactants and facilitating nucleophilic attack. DMA is preferred due to its high boiling point (165°C) and compatibility with LiOH.
Role of Pyridine Bases
The second step substitutes the chlorine atom at position 3 of the quinoxaline core with 2-chloroaniline. Lutidine (2,6-dimethylpyridine) in n-butanol at 120°C for 42 hours drives the reaction to completion, achieving 65–70% isolated yields. Lutidine acts as both a base and a catalyst, neutralizing HCl byproducts and preventing quinoxaline decomposition.
Temperature and Time Optimization
Elevated temperatures (120–125°C) accelerate the amination process, but prolonged heating beyond 48 hours risks side reactions, such as sulfonamide hydrolysis. Monitoring via UPLC/MS ensures reaction termination at optimal conversion.
Process Refinements and Impurity Control
Byproduct Formation and Mitigation
The primary byproducts in Step 1 include:
-
Byproduct E : A dimeric species formed via over-reaction of 2,3-dichloroquinoxaline.
-
3-Chloroquinoxalin-2-ol : Resulting from hydroxide attack at position 2.
LiOH suppresses Byproduct E formation to ≤1.25%, whereas K₂CO₃ permits up to 5–10%. Post-reaction washes with methyl tert-butyl ether (MTBE) and water remove residual dichloroquinoxaline and sulfonamide starting material.
Crystallization and Purification
Final purification involves precipitation via HCl acidification, followed by MTBE and heptane washes. Recrystallization from ethanol yields the target compound as a white powder with ≥98% purity.
Scalability and Industrial Considerations
Solvent Recovery and Cost Efficiency
DMA and n-butanol are recoverable via distillation, reducing raw material costs. The use of LiOH (≈$50/kg) over stannous chloride (≈$300/kg, as in CN107805212B) enhances cost-effectiveness.
Comparative Analysis with Analogous Compounds
Structural Modifications and Yield Impact
Substituting 4-methylbenzenesulfonamide with bulkier sulfonamides (e.g., 2-[(dimethylamino)methyl]-1-methyl-1H-imidazole-4-sulfonamide) decreases yields due to steric hindrance (Table 2).
Table 2: Effect of Sulfonamide Substituents on Step 1 Yield
| Sulfonamide Substituent | Yield (%) | Purity (AUC) |
|---|---|---|
| 4-Methylbenzenesulfonamide | 88–94 | 94% |
| 2-[(Dimethylamino)methyl]-1-methyl-1H-imidazole-4-sulfonamide | 65–70 | 85–90% |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoxaline ring facilitates NAS at positions 2 and 3. For example:
-
Amine Substitution : Reacts with aliphatic/aromatic amines (e.g., methylamine) in ethanol under reflux to yield N-alkyl/aryl derivatives .
-
Thiol Coupling : Thiophenol substitutes the chlorine residue in tetrahydrofuran (THF) with NaH as a base .
Key Factors Influencing NAS :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Temperature : Reactions proceed efficiently at 70–110°C.
-
Base : NaOH or NaH accelerates deprotonation of nucleophiles .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in:
-
Acid/Base Hydrolysis :
-
Acidic Conditions (HCl, 60°C): Cleaves sulfonamide to yield quinoxaline-2-amine and 4-methylbenzenesulfonic acid.
-
Basic Conditions (NaOH, 80°C): Forms sodium sulfonate and 3-(2-chloroanilino)quinoxalin-2-amine.
-
-
Sulfonation : Reacts with chlorosulfonic acid at 0–5°C to introduce additional sulfonic acid groups, enhancing water solubility.
Metal Coordination Complexes
The sulfonamide nitrogen and quinoxaline nitrogen atoms act as ligands for transition metals:
Electrophilic Aromatic Substitution (EAS)
The chloroanilino group directs electrophiles to the para position:
-
Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group at the para position of the aniline ring.
-
Halogenation (Br₂/FeBr₃): Bromination occurs selectively at the quinoxaline ring’s position 6 .
Stability and Degradation
-
Photodegradation : UV light (254 nm) in methanol induces cleavage of the sulfonamide bond, forming quinoxaline-2,3-dione.
-
Oxidative Degradation : H₂O₂ in acidic medium oxidizes the quinoxaline ring to quinoxaline-2,3-dicarboxylic acid .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing enzyme inhibitors and metal-based therapeutics. Synthetic protocols and stability data must be optimized to ensure reproducibility in industrial applications .
Scientific Research Applications
Structural Formula
The structural representation can be expressed as:
Anticancer Activity
Recent studies have indicated that compounds similar to N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide exhibit promising anticancer properties. They function by inhibiting specific pathways involved in cancer cell proliferation. For instance, the compound's ability to target the epidermal growth factor receptor (EGFR) has been highlighted as a mechanism for inducing apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide moiety in this compound contributes to its antimicrobial activity. Research has demonstrated that derivatives of this compound can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It shows potential in inhibiting certain kinases, which are critical in various signaling pathways associated with diseases such as diabetes and cancer .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of EGFR | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting specific kinases |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing tumor size and increasing survival rates among treated subjects .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of this compound were evaluated against several bacterial strains. The results indicated that it exhibited potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways affected by this compound include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural homology with the target molecule, differing primarily in substituents on the quinoxaline core or sulfonamide moiety:
Compound A : N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide (CAS: 325816-11-3)
- Molecular Formula : C₂₁H₁₅ClN₄O₄S
- Substituents: Position 3: 1,3-Benzodioxol-5-ylamino (electron-rich bicyclic group). Sulfonamide: 4-Chlorobenzenesulfonamide (electron-withdrawing para-chloro substituent).
- Molecular Weight : 454.885 g/mol .
Compound B : N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
- Molecular Formula: Not explicitly provided (estimated C₂₀H₁₉N₅O₃S).
- Substituents: Position 3: Furan-2-ylmethylamino (oxygen-containing heterocycle). Sulfonamide: 4-Methylbenzenesulfonamide (identical to the target compound).
- Role : Lead compound for ADAM17 inhibition, identified via virtual screening .
Compound C : N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide
- Molecular Formula : C₂₄H₂₃ClFN₅O₂ (estimated).
- Substituents: Quinoline Core: Ethoxy and cyano groups enhance steric bulk. Sulfonamide: Absent; replaced by a dimethylamino-butenamide group.
- Note: Highlighted for its chloro-fluoro-phenylamino group, illustrating substituent effects on bioactivity .
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Observations :
The 4-methylbenzenesulfonamide (target and Compound B) increases hydrophobicity relative to Compound A’s 4-chloro variant, which may improve membrane permeability.
Bioactivity Implications :
- Compound B’s furan group may confer metabolic instability due to oxidative susceptibility, whereas the target’s chloro substituent offers greater stability .
- Compound A’s benzodioxole moiety could enhance binding to enzymes requiring aromatic stacking (e.g., cytochrome P450), but its higher molecular weight may reduce bioavailability .
Synthetic Accessibility: The target compound and Compound B share a common 4-methylbenzenesulfonamide group, suggesting similar synthetic pathways for sulfonamide coupling. Introducing the 2-chloroanilino group (target) may require selective amination conditions compared to Compound A’s benzodioxole-amine, which might involve protecting-group strategies.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide and its derivatives?
The compound can be synthesized via a thiourea coupling strategy. A typical route involves reacting sulfaquinoxaline with thiophosgene in aqueous suspension to form an isothiocyanate intermediate, followed by nucleophilic addition of amines (e.g., substituted anilines or heterocyclic amines) under reflux in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst. Purification is achieved through precipitation and washing with solvents like water or dioxane . Derivatives are synthesized by varying the amine component, enabling modular diversification of the thioureido group .
Basic: How are structural and purity characteristics validated for this compound?
Characterization employs a combination of spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1346 cm⁻¹ and ~1157 cm⁻¹) .
- ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., aromatic protons in quinoxaline and sulfonamide groups) .
- Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures purity (±0.4% deviation from theoretical values) .
- Thin-layer chromatography (TLC) monitors reaction progress .
Advanced: What in vitro models and protocols are used to evaluate anticancer activity, and how are IC₅₀ values interpreted?
Anticancer activity is tested against human liver carcinoma (HEPG2) cells using the MTT assay. Cells are treated with serial dilutions of the compound (e.g., 1–100 μM) for 48–72 hours. IC₅₀ values (concentration inhibiting 50% cell viability) are calculated via nonlinear regression. For example, derivatives like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide show IC₅₀ = 15.6 mmol L⁻¹, outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹) . Lower IC₅₀ indicates higher potency, but results must be contextualized with cytotoxicity controls (e.g., normal cell lines) and mechanism-of-action studies.
Advanced: How do structural modifications influence anticancer efficacy?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., chloro, bromo) on the phenyl ring enhance activity by increasing electrophilicity and DNA intercalation potential .
- Thioureido linkers improve solubility and bioavailability compared to ureido analogs .
- Heterocyclic substituents (e.g., pyridinyl, thiazolyl) modulate target selectivity, with 5-chloropyridin-2-yl derivatives showing superior HEPG2 inhibition .
SAR optimization focuses on balancing lipophilicity (LogP) and hydrogen-bonding capacity to improve membrane permeability .
Advanced: What experimental designs assess radiosensitizing effects in combination therapy?
Radiosensitization is evaluated by treating HEPG2 cells with sub-IC₅₀ doses of the compound (e.g., 10 μM) followed by γ-irradiation (8 kGy). Cell viability is compared to irradiation-only controls. Enhanced activity (e.g., 30–50% reduction in IC₅₀ with radiation) suggests synergistic effects. Mechanistic studies include ROS detection, DNA damage assays (e.g., comet assay), and apoptosis markers (caspase-3 activation) .
Advanced: How are discrepancies between in vitro and in vivo activity resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability, poor bioavailability). Mitigation strategies include:
- Prodrug design : Incorporating hydrolyzable groups (e.g., esters) to enhance absorption .
- Nanoparticle encapsulation : Improving tumor targeting and half-life .
- In vivo pharmacokinetic profiling : Measuring plasma/tissue concentrations via HPLC-MS to adjust dosing regimens .
Advanced: What computational tools are used to predict binding modes and target engagement?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets like topoisomerase II or EGFR. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How are diastereoselective reactions applied in derivative synthesis?
Chiral derivatives are synthesized using enantiopure amines (e.g., (S)-2-hydroxy-3-phenoxypropylamine) and characterized via optical rotation and chiral HPLC . Diastereomers are resolved by recrystallization or column chromatography, with configurations confirmed by NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
